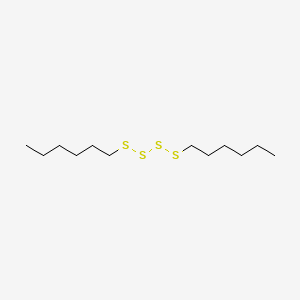
Tetrasulfide, dihexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasulfide, dihexyl is an organosulfur compound characterized by the presence of four sulfur atoms in its molecular structure. This compound is part of the polysulfide family, which is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrasulfide, dihexyl typically involves the reaction of hexyl halides with sodium tetrasulfide. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The general reaction can be represented as follows:
2C6H13X+Na2S4→C6H13SSSSC6H13+2NaX
where ( \text{X} ) represents a halogen atom (e.g., chlorine or bromine).
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for higher yields and purity, often employing phase transfer catalysts to enhance the reaction efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrasulfide, dihexyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted polysulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrasulfide, dihexyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: this compound is used as an additive in lubricants and as a vulcanizing agent in the rubber industry.
Wirkmechanismus
The mechanism of action of tetrasulfide, dihexyl involves the interaction of its sulfur atoms with various molecular targets. The compound can undergo homolytic cleavage to form perthiyl radicals, which are highly reactive and can participate in radical-trapping antioxidant (RTA) activities. These radicals can interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Disulfides: Compounds with two sulfur atoms, such as dimethyl disulfide.
Trisulfides: Compounds with three sulfur atoms, such as dimethyl trisulfide.
Polysulfides: Compounds with more than four sulfur atoms, such as hexasulfide.
Uniqueness of Tetrasulfide, Dihexyl: this compound is unique due to its specific sulfur-sulfur bond configuration, which imparts distinct chemical reactivity and stability. Its ability to form perthiyl radicals makes it a superior antioxidant compared to disulfides and trisulfides. Additionally, its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
70715-07-0 |
|---|---|
Molekularformel |
C12H26S4 |
Molekulargewicht |
298.6 g/mol |
IUPAC-Name |
1-(hexyltetrasulfanyl)hexane |
InChI |
InChI=1S/C12H26S4/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
LJAMCFROHQBCHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSSSSCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




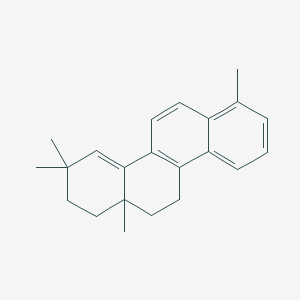

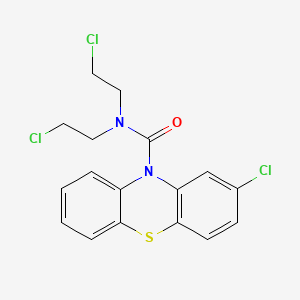
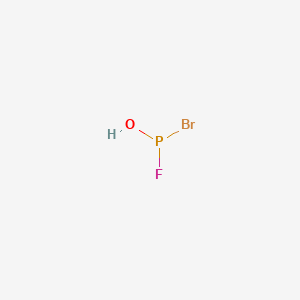

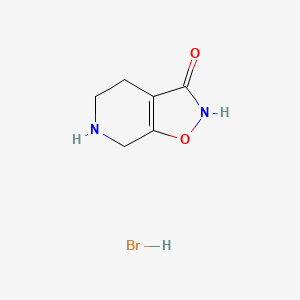
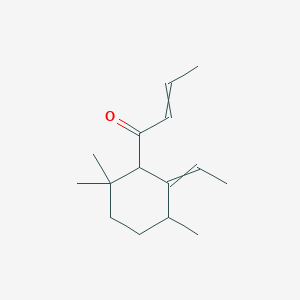
![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

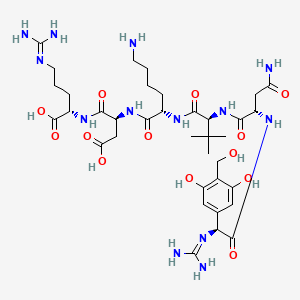
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
